Cas no 1189706-86-2 (Dibenzazepinone-d4 (Major))

Dibenzazepinone-d4 (Major) is a deuterated analog of dibenzazepinone, where four hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced background interference. Its high isotopic purity (>98%) ensures reliable performance in quantitative analysis and metabolic research. The compound serves as a valuable internal standard for pharmacokinetic and drug metabolism studies, offering superior stability and minimal isotopic exchange. Dibenzazepinone-d4 is particularly useful in tracing molecular pathways and validating analytical methods, making it a critical tool in pharmaceutical and biochemical research.
Dibenzazepinone-d4 (Major) structure
Dibenzazepinone-d4 (Major) structure
Product Name:Dibenzazepinone-d4 (Major)
CAS No:1189706-86-2
MF:C14H11NO
MW:213.26789021492
CID:824411
PubChem ID:45038941
Update Time:2025-05-22

Dibenzazepinone-d4 (Major) Chemical and Physical Properties

Names and Identifiers

    • DIBENZAZEPINONE-D4
    • 1,2,3,4-tetradeuterio-5,11-dihydrobenzo[b][1]benzazepin-6-one
    • DTXSID50661903
    • (1,2,3,4-~2~H_4_)-5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one
    • 1189706-86-2
    • Dibenzazepinone-d4 (Major)
    • Inchi: 1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2/i1D,3D,5D,7D
    • InChI Key: VSZGCLXGCOECAY-DNZPNURCSA-N
    • SMILES: O=C1C2C=CC=CC=2NC2C([2H])=C([2H])C([2H])=C([2H])C=2C1

Computed Properties

  • Exact Mass: 213.10900
  • Monoisotopic Mass: 213.109170958g/mol
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 196-199 °CJ&K Scientific134331199 °CTCI199 °CTCII0414
  • Boiling Point: 349.1±22.0 °C at 760 mmHg
  • Flash Point: 178.4±17.8 °C
  • PSA: 29.10000
  • LogP: 3.30700
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Dibenzazepinone-d4 (Major) Security Information

Dibenzazepinone-d4 (Major) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D416892-5mg
Dibenzazepinone-d4 (Major)
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$ 184.00 2023-09-07
TRC
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$ 1455.00 2023-09-07
A2B Chem LLC
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Additional information on Dibenzazepinone-d4 (Major)

Recent Advances in Dibenzazepinone-d4 (Major) Research: Key Findings and Applications

The compound with CAS number 1189706-86-2, known as Dibenzazepinone-d4 (Major), has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This deuterated analog of dibenzazepinone serves as a crucial internal standard in mass spectrometry-based assays, particularly in pharmacokinetic and metabolic studies. The incorporation of four deuterium atoms enhances its stability and makes it an invaluable tool for quantitative analysis in complex biological matrices.

Recent studies have focused on optimizing the synthesis of Dibenzazepinone-d4 (Major) to achieve higher isotopic purity and yield. A 2023 publication in the Journal of Labelled Compounds and Radiopharmaceuticals described an improved synthetic route that reduces byproduct formation while maintaining >98% deuterium incorporation. This advancement addresses previous challenges in large-scale production and ensures more reliable results in analytical applications.

In drug development research, Dibenzazepinone-d4 (Major) has played a pivotal role in the quantification of tricyclic antidepressants and related compounds. A multicenter study published in Analytical and Bioanalytical Chemistry demonstrated its effectiveness as an internal standard for monitoring plasma concentrations of imipramine and its metabolites. The deuterated compound showed excellent chromatographic separation and mass spectrometric properties, with minimal matrix effects observed across different biological samples.

Emerging applications of Dibenzazepinone-d4 (Major) extend to neurodegenerative disease research. A recent Nature Communications paper highlighted its use in tracking the metabolism of experimental Alzheimer's disease therapeutics targeting the 5-HT6 receptor. The deuterated standard enabled precise measurement of drug penetration across the blood-brain barrier, providing critical pharmacokinetic data for dose optimization in clinical trials.

Quality control aspects of Dibenzazepinone-d4 (Major) have also seen significant improvements. The latest USP guidelines include specific monographs for deuterated internal standards, with this compound serving as a model for establishing purity criteria. Advanced characterization techniques such as high-field NMR and high-resolution mass spectrometry have been employed to verify structural integrity and isotopic distribution patterns.

Future research directions for Dibenzazepinone-d4 (Major) include exploring its potential in stable isotope labeling of proteins and peptides, as well as applications in imaging mass spectrometry. The compound's unique properties make it particularly suitable for these emerging techniques, which require precise mass differentiation between analytes and standards. Ongoing studies are also investigating its utility in environmental toxicology for tracking pharmaceutical contaminants in water systems.

In conclusion, Dibenzazepinone-d4 (Major) (1189706-86-2) continues to be an essential tool in pharmaceutical research and development. Its applications have expanded beyond traditional drug monitoring to include cutting-edge areas of biomedical research. The recent methodological improvements in its synthesis and characterization ensure it will remain a gold standard for quantitative mass spectrometry applications in the coming years.

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